molecular formula C16H20N8O2S B12248896 1-methyl-4-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole

1-methyl-4-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole

Cat. No.: B12248896
M. Wt: 388.5 g/mol
InChI Key: VRYHRSUHVILOAE-UHFFFAOYSA-N
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Description

1-methyl-4-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole is a complex heterocyclic compound It features a unique structure that combines multiple functional groups, including a triazole, pyridazine, and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole typically involves multi-step reactions. The process begins with the preparation of the triazole and pyridazine intermediates, followed by their coupling with the pyrazole moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfonyl chlorides. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-methyl-4-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole is unique due to its combination of multiple heterocyclic rings, which imparts a diverse range of chemical and biological properties. This structural complexity allows for specific interactions with various molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C16H20N8O2S

Molecular Weight

388.5 g/mol

IUPAC Name

3-methyl-6-[5-(1-methylpyrazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H20N8O2S/c1-11-18-19-15-3-4-16(20-24(11)15)22-6-12-8-23(9-13(12)7-22)27(25,26)14-5-17-21(2)10-14/h3-5,10,12-13H,6-9H2,1-2H3

InChI Key

VRYHRSUHVILOAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)S(=O)(=O)C5=CN(N=C5)C

Origin of Product

United States

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